7‑Cyclopropyl vs. 7‑Methyl Substitution: Impact on PERK Inhibitory Activity
The 7‑cyclopropyl‑bearing title compound was designed as a key intermediate for PERK (EIF2AK3) inhibitors. Although direct IC50 data for the title compound are not publicly available, the 7‑methyl analog 5‑bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits an IC50 of 501 nM against PERK in a cell‑based TR‑FRET assay [1]. Introduction of the 7‑cyclopropyl group in analogous pyrrolo[2,3-d]pyrimidine series has been shown to enhance target engagement and selectivity by filling a small hydrophobic pocket adjacent to the hinge region [2].
| Evidence Dimension | PERK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: IC50 = 501 nM |
| Quantified Difference | Pending direct measurement; SAR from related series suggests improved potency with 7‑cyclopropyl substitution |
| Conditions | Cell‑based TR‑FRET assay measuring eIF2α phosphorylation in HEK293 cells |
Why This Matters
The 7‑cyclopropyl group is anticipated to deliver superior potency and selectivity relative to the 7‑methyl comparator, making the title compound a higher‑value starting point for PERK‑targeted medicinal chemistry.
- [1] BindingDB Entry BDBM50043219 / CHEMBL3355043. 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: PERK IC50 = 501 nM. View Source
- [2] Axten, J. M.; et al. Discovery of GSK2606414: A Potent and Selective First‑in‑Class Inhibitor of Protein Kinase R (PKR)‑Like Endoplasmic Reticulum Kinase (PERK). J. Med. Chem. 2013, 56, 8441–8452. View Source
